molecular formula C11H10ClN3 B1361666 6-chloro-N-methyl-2-phenylpyrimidin-4-amine CAS No. 1017782-49-8

6-chloro-N-methyl-2-phenylpyrimidin-4-amine

Cat. No. B1361666
M. Wt: 219.67 g/mol
InChI Key: WWDBWADSTGHCMG-UHFFFAOYSA-N
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Description

“6-chloro-N-methyl-2-phenylpyrimidin-4-amine” is a chemical compound with the CAS Number: 1017782-49-8. It has a molecular weight of 219.67 and its IUPAC name is 6-chloro-N-methyl-2-phenyl-4-pyrimidinamine .


Molecular Structure Analysis

The InChI code for “6-chloro-N-methyl-2-phenylpyrimidin-4-amine” is 1S/C11H10ClN3/c1-13-10-7-9 (12)14-11 (15-10)8-5-3-2-4-6-8/h2-7H,1H3, (H,13,14,15). This code represents the molecular structure of the compound .

Scientific Research Applications

  • Chemical Transformations and Reactions :

    • Meeteren & Plas (2010) demonstrated the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine, emphasizing the role of amide ions in the reaction mechanism (Meeteren & Plas, 2010).
    • Another study by Meeteren & Plas (2010) investigated the transformation of 4-chloro-2-phenylpyrimidine into 4-methyl-2-phenyl-s-triazine, providing insights into the mechanism of ring-opening in pyrimidines (Meeteren & Plas, 2010).
  • Structural and Molecular Studies :

    • Odell et al. (2007) analyzed the crystal structures of isomeric compounds related to 6-chloro-N-methyl-2-phenylpyrimidin-4-amine, revealing conformational differences and hydrogen-bonding interactions (Odell et al., 2007).
  • Synthesis and Pharmacological Screening :

    • Kumar et al. (2017) synthesized a series of 4,6-substituted di-(phenyl) pyrimidin-2-amines and evaluated their anti-inflammatory activity (Kumar et al., 2017).
  • Electrophilic and Nucleophilic Substitution Studies :

    • Stevens et al. (1995) explored the electrophilic nitration and sulphonation of the immunomodulatory agent bropirimine, involving 2-amino-6-phenylpyrimidin-4(3H)-ones (Stevens et al., 1995).
  • Mechanistic Insights into Reactions :

    • Valk & Plas (1973) provided evidence on the mechanism of the conversion of 4-chloro-5-cyano-6-phenylpyrimidine into 4-amino-5-cyano-6-phenylpyrimidine, using labeled compounds (Valk & Plas, 1973).
  • Antihypertensive Activity Studies :

    • Bennett et al. (1981) evaluated the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, highlighting compounds with gradual and sustained blood pressure lowering effects (Bennett et al., 1981).
  • Quantum Chemical Calculations and Molecular Docking :

    • Aayisha et al. (2019) conducted DFT, molecular docking, and experimental analyses on a related compound, highlighting its potential as an antihypertensive agent (Aayisha et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335. The precautionary statements are P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

6-chloro-N-methyl-2-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-13-10-7-9(12)14-11(15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDBWADSTGHCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-methyl-2-phenylpyrimidin-4-amine

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